![molecular formula C25H18N2 B4986444 3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
3-(1-phenylbenzo[f]quinolin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-phenylbenzo[f]quinolin-3-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and organic chemistry. This compound belongs to the family of benzoquinoline derivatives and has a unique molecular structure that makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline is not well understood. However, studies have suggested that it may act as a DNA intercalating agent, leading to the inhibition of DNA replication and cell division. It may also induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
Studies have shown that 3-(1-phenylbenzo[f]quinolin-3-yl)aniline has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-phenylbenzo[f]quinolin-3-yl)aniline in lab experiments is its unique molecular structure, which makes it an interesting subject for research. However, the synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields. Additionally, the mechanism of action of this compound is not well understood, which limits its potential applications in medicine.
Orientations Futures
There are several future directions for research on 3-(1-phenylbenzo[f]quinolin-3-yl)aniline. One potential direction is to investigate its potential applications in the field of material science, particularly in the development of luminescent materials for sensing applications. Another direction is to further investigate its potential anticancer and antimicrobial properties and to elucidate its mechanism of action. Finally, optimizing the synthesis of this compound and developing new synthetic routes may also be an interesting direction for future research.
Méthodes De Synthèse
The synthesis of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline involves several steps, including the condensation of 2-aminobenzophenone with benzaldehyde, followed by cyclization and reduction. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
3-(1-phenylbenzo[f]quinolin-3-yl)aniline has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds due to its unique molecular structure. In material science, it has been investigated for its luminescent properties and has been used as a fluorescent probe for the detection of various analytes. In medicine, it has been studied for its potential anticancer and antimicrobial properties.
Propriétés
IUPAC Name |
3-(1-phenylbenzo[f]quinolin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c26-20-11-6-10-19(15-20)24-16-22(17-7-2-1-3-8-17)25-21-12-5-4-9-18(21)13-14-23(25)27-24/h1-16H,26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDWSPGURYLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylbenzo[f]quinolin-3-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

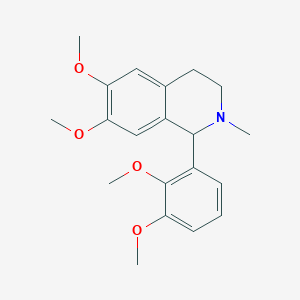

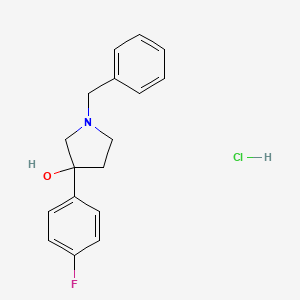
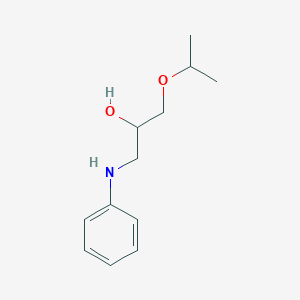
![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
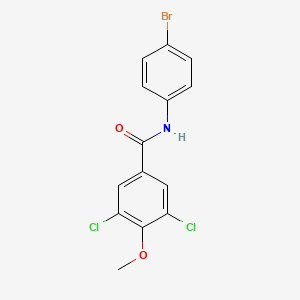
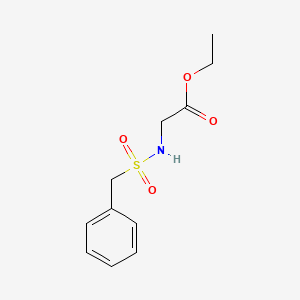
![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
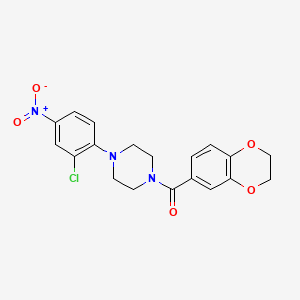
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)